![molecular formula C17H16N2O3S B5768795 4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B5768795.png)
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a methyl group and a prop-2-ynoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide typically involves the following steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Introduction of the Prop-2-ynoxyphenyl Group: : The next step involves the introduction of the prop-2-ynoxyphenyl group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with a prop-2-ynoxyphenyl halide in the presence of a suitable base.
-
Formation of the Final Compound: : The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound. This step is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfonic acids or other oxidized derivatives.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of amines or other reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include halides, alkoxides, and other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted benzenesulfonamides, various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules or as a building block in the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. It can be used in biochemical assays to study enzyme kinetics or protein interactions.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It can be incorporated into formulations or used as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The sulfonamide group can interact with the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and cellular processes.
Protein Binding: The compound can bind to specific proteins, altering their function or stability. This can modulate signaling pathways and cellular responses.
Reactive Intermediates: The compound may generate reactive intermediates that can interact with cellular components, leading to oxidative stress or other cellular effects.
Comparison with Similar Compounds
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but lacks the prop-2-ynoxyphenyl group. This difference can affect its chemical reactivity and biological activity.
4-methyl-N-[(2-prop-2-enylphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a prop-2-enyl group instead of a prop-2-ynoxy group. This can influence its stability and reactivity.
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzenesulfonamide: Contains a nitrofuran group, which can impart different biological activities and chemical properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h1,4-11,13,19H,12H2,2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIZPBLVIKSBT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
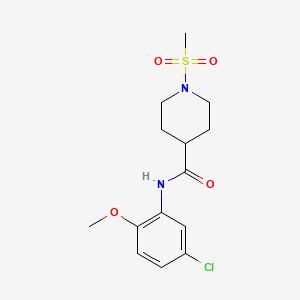
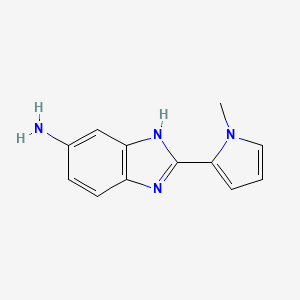
METHANONE](/img/structure/B5768736.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
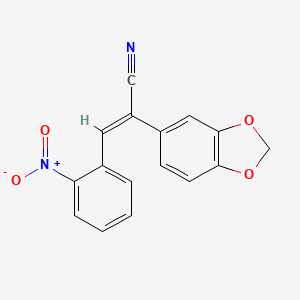
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
![N-[(4-methoxyphenyl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5768782.png)
![1-[2-(2,4,6-Trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
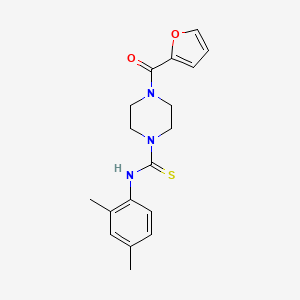
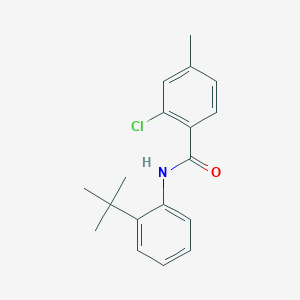
![(4E)-N-[(2,6-dichlorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine](/img/structure/B5768806.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5768810.png)
